molecular formula C9H11NO B163079 (E)-4-pyridin-2-ylbut-3-en-2-ol CAS No. 133080-43-0

(E)-4-pyridin-2-ylbut-3-en-2-ol

Cat. No.: B163079
CAS No.: 133080-43-0
M. Wt: 149.19 g/mol
InChI Key: ZNQLIHBCMOTDLX-AATRIKPKSA-N
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Description

(E)-4-Pyridin-2-ylbut-3-en-2-ol is a pyridine-containing enol derivative characterized by a conjugated double bond in the E configuration and a hydroxyl group at the C2 position of the butenol chain.

Properties

CAS No.

133080-43-0

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(E)-4-pyridin-2-ylbut-3-en-2-ol

InChI

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+

InChI Key

ZNQLIHBCMOTDLX-AATRIKPKSA-N

SMILES

CC(C=CC1=CC=CC=N1)O

Isomeric SMILES

CC(/C=C/C1=CC=CC=N1)O

Canonical SMILES

CC(C=CC1=CC=CC=N1)O

Synonyms

3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with pyridine derivatives and enol/ester-containing molecules from the evidence:

Compound Key Features Impact on Properties
(E)-4-Pyridin-2-ylbut-3-en-2-ol Pyridin-2-yl group, hydroxyl at C2, E-configured double bond. Enhanced hydrogen-bonding capacity; potential stereoselective interactions.
2-(2-Hydroxyethoxy)pyridin-3-ol Pyridin-3-yl group, hydroxyethoxy chain at C2. Reduced aromatic interactions due to C3 substitution; increased hydrophilicity.
Ethyl 2-(piperidin-4-yl)acetate Piperidine ring (saturated), ester group. Lower hydrogen-bond donors (0 vs. 1); higher lipophilicity (Log P: 1.3) .
(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol Branched cyclopentenyl group, hydroxyl at C1. Steric hindrance may reduce solubility; altered bioavailability.

Table 1: Comparative Physicochemical Properties

Property This compound Ethyl 2-(piperidin-4-yl)acetate 2-(2-Hydroxyethoxy)pyridin-3-ol
Molecular Weight (g/mol) ~179.2 (calculated) 171.24 ~155.1 (estimated)
Hydrogen Bond Donors 1 (hydroxyl) 0 2 (hydroxyl groups)
Log P (Predicted) ~0.8 (moderately polar) 1.3 ~-0.5 (highly hydrophilic)
TPSA (Ų) ~50 (hydroxyl + pyridine N) 45.2 ~90 (multiple hydroxyls)
BBB Permeability Likely low (polar groups) Moderate (neutral, low TPSA) Very low (high TPSA)
Key Observations:
  • Hydrogen-Bonding Capacity: The hydroxyl group in this compound increases its solubility in polar solvents compared to non-hydroxylated analogs like Ethyl 2-(piperidin-4-yl)acetate. However, it is less hydrophilic than 2-(2-Hydroxyethoxy)pyridin-3-ol due to fewer hydrogen-bond donors .
  • Stereochemical Effects : The E configuration of the double bond may influence intermolecular interactions, such as π-stacking with aromatic systems or steric hindrance in biological targets.

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